3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine is a heterocyclic compound that features a piperidine ring and a pyridine ring
Preparation Methods
The synthesis of 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine typically involves several steps. One common method starts with the nucleophilic substitution of 2-chloroquinoline, followed by Suzuki coupling, catalytic reduction, and reductive amination . These reactions are carried out under specific conditions to ensure the desired product is obtained with a good yield.
Chemical Reactions Analysis
3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and are used in various chemical and pharmaceutical applications
The uniqueness of this compound lies in its specific combination of the piperidine and pyridine rings, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |
InChI Key |
KSPHDUOUEMVINH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.